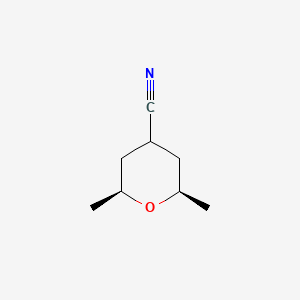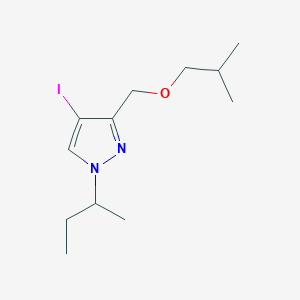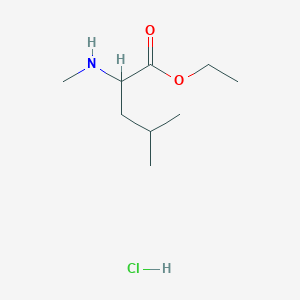
(2R,6S)-2,6-dimethyloxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-dimethyloxane-4-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of oxane, featuring two methyl groups at the 2 and 6 positions and a nitrile group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyloxane-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethyl-4-hydroxyoxane.
Nitrile Formation: The hydroxyl group at the 4 position is converted to a nitrile group using reagents like thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).
Stereochemical Control: The stereochemistry at the 2 and 6 positions is controlled through the use of chiral catalysts or by starting with enantiomerically pure precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yields.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance efficiency and scalability.
Purification: Implementing advanced purification methods such as crystallization or chromatography to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-2,6-dimethyloxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Oxane derivatives with carboxylic acids or ketones.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,6S)-2,6-dimethyloxane-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2R,6S)-2,6-dimethyloxane-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A similar compound with a morpholine ring instead of an oxane ring.
(2R,6S)-2,6-dimethylpiperazine: Another related compound with a piperazine ring.
Uniqueness
(2R,6S)-2,6-dimethyloxane-4-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2R,6S)-2,6-dimethyloxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-4H2,1-2H3/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPGWQPFWJPAO-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628200-29-2 |
Source


|
| Record name | (2R,6S)-2,6-dimethyloxane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2975537.png)
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2975543.png)
![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}quinoxaline](/img/structure/B2975545.png)

![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2975547.png)


